Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime
Description
Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime is a cyclopropane-containing oxime derivative characterized by a methoxy-substituted phenyl ring attached to a cyclopropyl group and an ethanone oxime moiety. The cyclopropyl group introduces ring strain, which may influence reactivity and stability, while the methoxy group on the phenyl ring can modulate electronic effects and solubility .
Properties
IUPAC Name |
(NE)-N-[1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(13-14)11-7-12(11)9-3-5-10(15-2)6-4-9/h3-6,11-12,14H,7H2,1-2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGXXXPBAOTHH-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CC1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CC1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime typically involves the reaction of 1-[2-(4-methoxyphenyl)cyclopropyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ethanone derivative, followed by the elimination of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
Biological Activity
Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime, with the molecular formula C12H15NO2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanism of action, and research findings.
The synthesis of this compound typically involves the reaction of 1-[2-(4-methoxyphenyl)cyclopropyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction conditions generally include an aqueous or alcoholic medium at temperatures ranging from 50-70°C. The formation of the oxime is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by water elimination.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anti-inflammatory Properties : The compound has also shown potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to involve interactions with specific molecular targets. The oxime functional group can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting or modulating their activity. Additionally, the methoxyphenyl group may enhance binding affinity and specificity towards biological targets.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| Acetophenone, 2'-hydroxy-4'-methoxy- | Acetophenone | Anticancer activity |
| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | Hydroxyphenyl | Antimicrobial properties |
| 2-Hydroxy-6-methoxybenzaldehyde | Hydroxybenzaldehyde | Antioxidant effects |
Ethanone's cyclopropyl group imparts distinct steric and electronic properties that influence its reactivity and interactions with biological targets, distinguishing it from these related compounds.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to Ethanone:
- A study on Mannich bases revealed that structurally diverse derivatives exhibit significant anticancer and antibacterial activities. The relationship between structure and biological activity was emphasized, suggesting that modifications to the phenolic structure can enhance efficacy against various cancer cell lines .
- Research on pyrazole derivatives highlighted their broad pharmacological activities. Although not directly related to Ethanone, these findings underscore the importance of structural diversity in developing effective therapeutic agents .
Q & A
Q. What are the established synthetic methodologies for preparing Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime?
The synthesis typically involves two key steps: (1) formation of the cyclopropane ring and (2) oxime functionalization. A general procedure for oxime synthesis includes reacting the parent ketone (e.g., 1-[2-(4-methoxyphenyl)cyclopropyl]ethanone) with hydroxylamine hydrochloride in ethanol under reflux (60–80°C) for 5–8 hours, followed by neutralization with sodium acetate . Purification is achieved via recrystallization from acetonitrile or ethanol. Yield optimization may require adjusting stoichiometry (1:1.2 ketone:hydroxylamine) and monitoring reaction progress via TLC .
Q. How can the crystal structure of this oxime derivative be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated acetonitrile solution. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structure refinement is conducted using SHELXL software . Key parameters include bond lengths (e.g., C=N oxime group: ~1.28 Å) and dihedral angles between aromatic rings (e.g., 3.34° for planar intramolecular hydrogen-bonded systems) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR confirms oxime proton resonance at δ 8.5–9.5 ppm (exchangeable with D₂O). Cyclopropane protons appear as multiplets at δ 1.5–2.5 ppm .
- IR : Strong absorption bands at ~3200 cm⁻¹ (O-H stretch, oxime) and ~1660 cm⁻¹ (C=N stretch) .
- Elemental Analysis : Used to verify purity (e.g., C: 68.44%, H: 6.08%, N: 9.39%) .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data for this oxime is limited, structurally related oximes (e.g., 1-(4-nonylphenyl)ethanone oxime) are severe skin irritants. Use PPE (gloves, lab coat), work in a fume hood, and avoid thermal decomposition (emits NOₓ vapors) . Store in airtight containers at 4°C.
Advanced Research Questions
Q. How can computational methods enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Tautomerism : Stability of syn/anti oxime conformers.
- Cyclopropane Strain Energy : Assess ring strain (~27 kcal/mol for similar systems) and its impact on reactivity .
- Hydrogen Bonding : Simulate intramolecular O–H···N interactions (critical for crystallographic packing) .
Q. How should researchers resolve contradictions in reported physical data (e.g., melting points)?
Discrepancies in melting points (e.g., 436–437 K vs. literature values) may arise from polymorphism or impurities. Mitigation strategies include:
Q. What strategies are effective for derivatizing the oxime group into functional analogs?
- Condensation Reactions : React with aldehydes (e.g., 3-ethoxysalicylaldehyde) to form Schiff bases .
- Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) in chelation studies (molar ratio 1:1 or 1:2 metal:ligand) .
- Functional Group Interconversion : Convert oxime to nitrile (via dehydration) or amine (via reduction with LiAlH₄) .
Q. How does the cyclopropane ring influence the compound’s electronic and steric properties?
The cyclopropane’s angle strain increases electron density on adjacent groups, enhancing electrophilic reactivity (e.g., oxime proton acidity). Steric hindrance from the 4-methoxyphenyl substituent may slow nucleophilic attacks at the cyclopropane ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
